REACTION_CXSMILES
|
[C:1](/[C:3](/[CH:6](OC)OC)=[CH:4]\[O-])#[N:2].[Na+].Cl.[S:13]1[CH:17]=[C:16]([NH2:18])[C:15]([NH2:19])=[CH:14]1>CO>[NH2:19][C:15]1[C:16]2=[N:18][CH:4]=[C:3]([C:1]#[N:2])[CH:6]=[C:17]2[S:13][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
1012 mg
|
Type
|
reactant
|
Smiles
|
C(#N)\C(=C/[O-])\C(OC)OC.[Na+]
|
Name
|
|
Quantity
|
503 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
S1C=C(C(=C1)N)N
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The reaction was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with TEA (3 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-100% ethyl acetate in heptanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CSC=2C1=NC=C(C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.427 mmol | |
AMOUNT: MASS | 250 mg | |
YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |